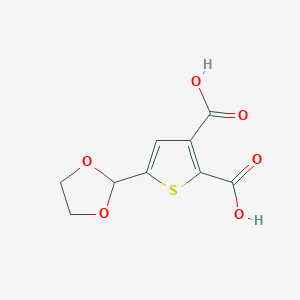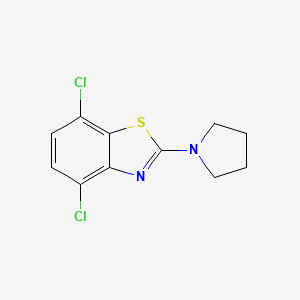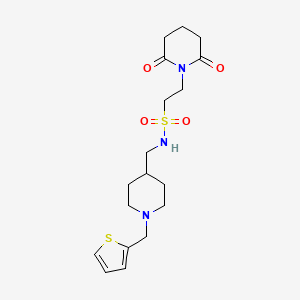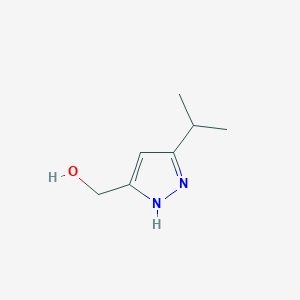
Cyclopropyl-(4-phenylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(4-phenylpiperidin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. CPP is a synthetic opioid that acts on the mu-opioid receptor in the brain, which is responsible for pain relief and other physiological effects. In
Mechanism of Action
Cyclopropyl-(4-phenylpiperidin-1-yl)methanone acts on the mu-opioid receptor in the brain, which is responsible for pain relief and other physiological effects. When Cyclopropyl-(4-phenylpiperidin-1-yl)methanone binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins and endorphins. These opioids then bind to other opioid receptors in the brain, leading to further pain relief and other physiological effects.
Biochemical and Physiological Effects:
Cyclopropyl-(4-phenylpiperidin-1-yl)methanone has been found to have potent analgesic effects, making it a promising candidate for the treatment of pain. It has also been found to have anxiolytic and antidepressant effects, suggesting that it may have potential applications in the treatment of anxiety and depression. In addition, Cyclopropyl-(4-phenylpiperidin-1-yl)methanone has been found to have some side effects, such as respiratory depression and sedation.
Advantages and Limitations for Lab Experiments
Cyclopropyl-(4-phenylpiperidin-1-yl)methanone has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. However, it also has some limitations, such as its potential for abuse and dependence, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on Cyclopropyl-(4-phenylpiperidin-1-yl)methanone, including the development of more selective and potent analogs, the investigation of its potential use as an antidepressant and anxiolytic agent, and the exploration of its potential use in combination with other drugs for the treatment of pain. Additionally, further research is needed to better understand the biochemical and physiological effects of Cyclopropyl-(4-phenylpiperidin-1-yl)methanone and its potential side effects.
Synthesis Methods
Cyclopropyl-(4-phenylpiperidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of cyclopropylcarboxylic acid with phenylpiperidine. The resulting intermediate is then reduced to form Cyclopropyl-(4-phenylpiperidin-1-yl)methanone. This synthesis method has been optimized over the years to improve the yield and purity of Cyclopropyl-(4-phenylpiperidin-1-yl)methanone.
Scientific Research Applications
Cyclopropyl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent analgesic effects, making it a promising candidate for the treatment of pain. Cyclopropyl-(4-phenylpiperidin-1-yl)methanone has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
cyclopropyl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(14-6-7-14)16-10-8-13(9-11-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJCHKVAHDNKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-4-phenylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxolan-2-yl)cyclobutyl]methanol](/img/structure/B2454863.png)

![N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2454865.png)

![N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2454868.png)
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/no-structure.png)
![(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide](/img/structure/B2454872.png)



![6-(4-Fluorophenyl)-2-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2454881.png)


